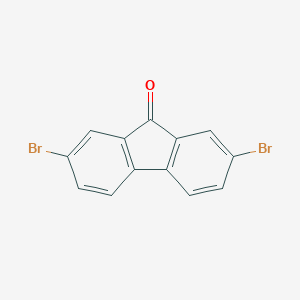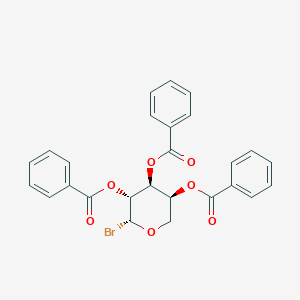
Dicerium dizirconium heptaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicerium dizirconium heptaoxide, also known as DZO, is a ceramic material that has recently gained attention in scientific research due to its unique properties. DZO is a compound of two rare earth elements, cerium, and zirconium, and is widely used in various fields of research, including optics, electronics, and catalysis.
Mécanisme D'action
The mechanism of action of Dicerium dizirconium heptaoxide in various applications is still under investigation. In optics, Dicerium dizirconium heptaoxide acts as a high refractive index material, causing light to bend more sharply than other materials. In electronics, Dicerium dizirconium heptaoxide acts as a dielectric material, storing and releasing electrical charge. In catalysis, Dicerium dizirconium heptaoxide acts as a support material, providing a high surface area for the catalyst to react on.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Dicerium dizirconium heptaoxide are still under investigation. However, studies have shown that Dicerium dizirconium heptaoxide is biocompatible and non-toxic, making it a potential candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dicerium dizirconium heptaoxide in lab experiments include its high stability, high surface area, and low toxicity. However, the limitations of using Dicerium dizirconium heptaoxide include its high cost, difficulty in synthesis, and limited availability.
Orientations Futures
The future directions for research on Dicerium dizirconium heptaoxide include its potential applications in biomedical engineering, energy storage, and environmental remediation. In biomedical engineering, Dicerium dizirconium heptaoxide can be used as a coating material for implants and drug delivery systems. In energy storage, Dicerium dizirconium heptaoxide can be used as a dielectric material for high-capacity capacitors and batteries. In environmental remediation, Dicerium dizirconium heptaoxide can be used as a catalyst support material for air and water pollution control.
Conclusion:
Dicerium dizirconium heptaoxide is a unique ceramic material that has gained attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dicerium dizirconium heptaoxide is needed to fully understand its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of Dicerium dizirconium heptaoxide involves the reaction between cerium nitrate and zirconium nitrate in the presence of a suitable solvent. The reaction is carried out at high temperatures, typically above 600°C, to obtain the desired product. The resulting Dicerium dizirconium heptaoxide powder is then purified and processed to obtain the desired particle size and morphology.
Applications De Recherche Scientifique
Dicerium dizirconium heptaoxide has been extensively studied for its applications in various fields of research. In the field of optics, Dicerium dizirconium heptaoxide is used as a coating material for optical lenses and mirrors due to its high refractive index and low absorption coefficient. In electronics, Dicerium dizirconium heptaoxide has been used as a dielectric material for thin-film transistors and capacitors due to its high dielectric constant and low leakage current. In catalysis, Dicerium dizirconium heptaoxide has been used as a catalyst support material for various reactions, including CO oxidation, NOx reduction, and hydrocarbon cracking.
Propriétés
Numéro CAS |
12157-80-1 |
|---|---|
Nom du produit |
Dicerium dizirconium heptaoxide |
Formule moléculaire |
Ce2O7Zr2+2 |
Poids moléculaire |
574.68 g/mol |
Nom IUPAC |
cerium(3+);oxygen(2-);zirconium(4+) |
InChI |
InChI=1S/2Ce.7O.2Zr/q2*+3;7*-2;2*+4 |
Clé InChI |
FSFHDWHQJKXOHH-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Ce+3].[Ce+3] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Ce+3].[Ce+3] |
Autres numéros CAS |
12157-80-1 |
Synonymes |
dicerium dizirconium heptaoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



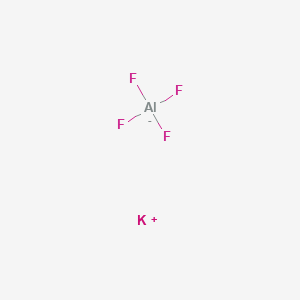
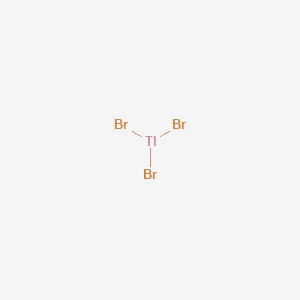
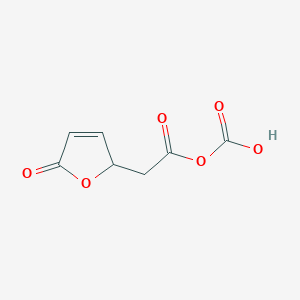
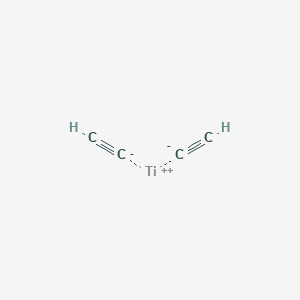
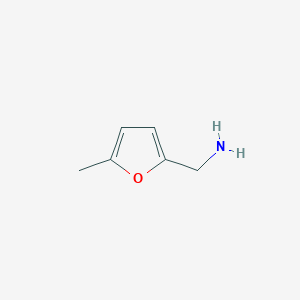

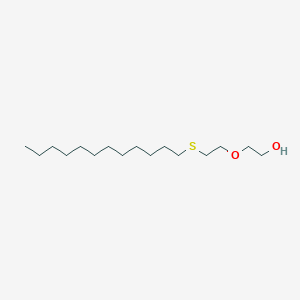


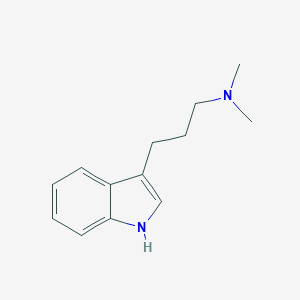
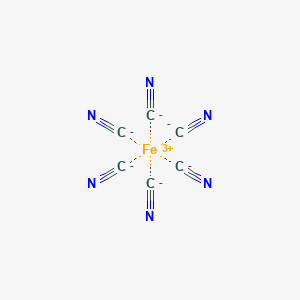
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
